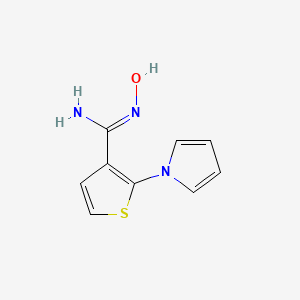

(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide

Description

(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide is a thiophene-based carboximidamide derivative characterized by a pyrrole substituent at the 2-position and a hydroxyimino group at the 3-position. Its molecular structure combines a thiophene core with a pyrrole heterocycle, conferring unique electronic and steric properties. The compound is identified by CAS registry number MFCD04125727 and is commercially available through four suppliers . Its IUPAC name reflects the Z-configuration of the hydroxyimino group, which influences its reactivity and intermolecular interactions.

Propriétés

IUPAC Name |

N'-hydroxy-2-pyrrol-1-ylthiophene-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-8(11-13)7-3-6-14-9(7)12-4-1-2-5-12/h1-6,13H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPZJFNLQDPSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=C1)C2=C(C=CS2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring fused with a pyrrole moiety, which is known for its diverse biological properties. The hydroxyl and carboximidamide functional groups are critical for its reactivity and interaction with biological systems.

Anticancer Activity

Thiophene carboxamide derivatives have been investigated for their anticancer properties. A study highlighted that certain thiophene-based compounds exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells . The mechanism of action often involves disruption of microtubule dynamics, similar to the established anticancer agent Combretastatin A-4. Given the structural similarities, (Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide may also possess anticancer activity through similar pathways.

Anti-parasitic Activity

Another area of interest is the anti-parasitic potential of thiophene derivatives. For example, a study identified a related thiophene compound that showed potent activity against Leishmania major, with an EC50 value of 0.09 µM and significant selectivity towards the parasite over mammalian cells . The mechanism involved the generation of reactive oxygen species (ROS), suggesting that (Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide could similarly affect parasitic organisms through oxidative stress pathways.

Case Studies and Research Findings

Applications De Recherche Scientifique

Pesticidal Activities

Recent studies have highlighted the insecticidal properties of compounds similar to (Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide. For instance, related thienylpyridyl compounds have demonstrated significant larvicidal activity against pests such as the oriental armyworm and diamondback moth, achieving lethality rates of up to 100% at specific concentrations .

Table 1: Insecticidal Activity of Thienylpyridyl Compounds

| Compound Name | Target Pest | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|---|

| Compound A | Mythimna separata | 200 | 60 |

| Compound B | Plutella xylostella | 200 | 100 |

Antifungal Properties

The antifungal potential of derivatives containing thiophene rings has also been explored. A study on thiophene-based compounds showed promising antifungal activity against various pathogens, including Fusarium graminearum and Botrytis cinerea. The EC50 values for some derivatives were significantly lower than those of existing fungicides, indicating their efficacy .

Table 2: Antifungal Activity of Thiophene Derivatives

| Compound Name | Target Fungi | EC50 (µg/mL) |

|---|---|---|

| Compound C | Fusarium graminearum | 1.26 |

| Compound D | Botrytis cinerea | 6.04 |

Potential Drug Candidates

Compounds like (Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide are being investigated for their potential as drug candidates due to their structural characteristics that may influence biological activity. The presence of the thiophene moiety is particularly relevant in drug design, as it can enhance the pharmacological profile of the compounds.

Synthesis and Evaluation

A detailed study involved the synthesis of various derivatives based on the core structure of (Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide. These derivatives were evaluated for their biological activities, leading to the identification of several candidates with enhanced insecticidal and antifungal properties .

Structural Optimization

The optimization process included modifying functional groups around the thiophene and pyrrole rings to improve efficacy and reduce toxicity. This iterative approach has been crucial in developing safer and more effective agricultural chemicals .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally analogous to other carboximidamide derivatives, differing primarily in substituent groups. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison of Carboximidamide Derivatives

*Estimated based on structural analysis; explicit data unavailable in evidence.

Key Comparative Insights:

The imidazole derivative () lacks a thiophene core, instead featuring an ethanimidamide backbone, which reduces molecular weight and alters solubility .

Physicochemical Properties: The trifluoromethyl analog (MW 210.18) is heavier than the pyrrole-substituted compound (estimated MW ~207.26) due to fluorine atoms. The pyrrole substituent may enhance hydrogen-bonding capacity via its NH group, unlike the CF₃ group, which lacks H-bond donors. This could influence crystallization behavior or target binding .

Commercial Availability :

- The target compound is more widely available (4 suppliers) compared to the imidazole analog (3 suppliers) and the trifluoromethyl derivative (1 supplier), suggesting greater industrial or research interest .

Synthetic Considerations :

- Introducing a pyrrole group likely requires palladium-catalyzed cross-coupling reactions, whereas trifluoromethyl groups are typically added via fluorination or nucleophilic substitution .

Research Findings:

- Electronic Effects : The pyrrole group’s electron-donating nature could stabilize the thiophene ring’s aromaticity, contrasting with the electron-withdrawing CF₃ group, which may polarize the ring and affect reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.